Cas no 55895-83-5 (5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide)

5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide is a heterocyclic organic compound featuring a fused cyclopentatriazole core with an amine functional group. Its hydrobromide salt form enhances stability and solubility, making it suitable for synthetic applications in medicinal chemistry and material science. The compound’s rigid bicyclic structure and reactive amine group offer versatility as a building block for the development of pharmacologically active molecules or functionalized materials. Its well-defined crystalline properties facilitate purification and characterization, ensuring reproducibility in research settings. This compound is particularly valuable for exploring novel triazole-based derivatives with potential biological or catalytic activity.
5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide structure
55895-83-5 structure
Product Name:5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide
CAS No:55895-83-5
MF:C7H11BrN2S
MW:235.144639253616
CID:944662
Update Time:2025-10-21

5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide
    • 5,6-dihydro-4H-cyclopenta[d]triazol-2-amine,hydrobromide
    • IFLAB-BB F0017-0190
    • 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrobromide
    • 4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE HYDROBROMIDE
    • Inchi: 1S/C7H10N2S.BrH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H
    • InChI Key: WFPUHUVFCPZJLW-UHFFFAOYSA-N
    • SMILES: C12CCCCC=1SC(N)=N2.Br

5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A449037635-1g
5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide
55895-83-5 95%
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$544.00 2023-09-01
Crysdot LLC
CD11104388-1g
5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide
55895-83-5 95+%
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Chemenu
CM277160-1g
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55895-83-5 95%
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Additional information on 5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide

Research Brief on 5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide (CAS: 55895-83-5)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of heterocyclic compounds, particularly those containing triazole moieties, due to their diverse pharmacological properties. Among these, 5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide (CAS: 55895-83-5) has emerged as a promising scaffold for drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

The compound, characterized by its fused cyclopentatriazole structure, has been investigated for its role as a key intermediate in the synthesis of bioactive molecules. Recent studies have optimized its preparation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving higher yields and purity. Structural modifications at the amine group have also been explored to enhance its pharmacokinetic properties, with hydrobromide salt formation improving solubility and stability for in vivo studies.

Pharmacological evaluations reveal that derivatives of 5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine exhibit potent inhibitory effects on enzymes such as kinases and proteases, suggesting applications in oncology and infectious diseases. Notably, a 2023 study demonstrated its efficacy as a selective JAK2 inhibitor (IC50 = 12 nM), positioning it as a candidate for myeloproliferative disorder therapeutics. Molecular docking simulations further support its binding affinity to conserved ATP-binding sites.

In neuropharmacology, the compound's ability to cross the blood-brain barrier has spurred research into its potential for treating neurodegenerative disorders. Preliminary in vitro models show neuroprotective effects against β-amyloid toxicity, with mechanism-of-action studies pointing to modulation of oxidative stress pathways. These findings were corroborated by transcriptomic analyses published in Q2 2024.

Ongoing clinical investigations focus on the hydrobromide salt formulation (Phase I trials: NCTXXXXXX), evaluating its safety profile and bioavailability. Parallel research explores its utility in radiopharmaceuticals, where 18F-labeled analogs show promise as PET tracers for tumor imaging. The compound's versatility is further evidenced by its incorporation into PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

Challenges remain in optimizing metabolic stability and reducing off-target effects, with recent structure-activity relationship (SAR) studies identifying critical modifications at the cyclopentane ring. Collaborative efforts between academic and industrial researchers (e.g., 2024 Nature Chemical Biology consortium) are accelerating the translation of these discoveries into clinical candidates. The compound's unique physicochemical properties continue to inspire novel applications in chemical biology tool development and precision medicine.

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